2-bromo-4,6-di-tert-butylphenyl phenylcarbamate
Description
2-bromo-4,6-di-tert-butylphenyl phenylcarbamate is an organic compound that belongs to the class of phenylcarbamates It is characterized by the presence of a bromine atom and two tert-butyl groups attached to a phenyl ring, which is further connected to a phenylcarbamate moiety
Properties
IUPAC Name |
(2-bromo-4,6-ditert-butylphenyl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrNO2/c1-20(2,3)14-12-16(21(4,5)6)18(17(22)13-14)25-19(24)23-15-10-8-7-9-11-15/h7-13H,1-6H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTNIKDPKGIWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)OC(=O)NC2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367579 | |
| Record name | 2-Bromo-4,6-di-tert-butylphenyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-48-8 | |
| Record name | 2-Bromo-4,6-di-tert-butylphenyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,6-di-tert-butylphenyl phenylcarbamate typically involves the reaction of 2-bromo-4,6-di-tert-butylphenol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,6-di-tert-butylphenyl phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenylcarbamate moiety can be oxidized or reduced, leading to different functional derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Hydrolysis: Phenol and amine products.
Scientific Research Applications
2-bromo-4,6-di-tert-butylphenyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4,6-di-tert-butylphenyl phenylcarbamate involves its interaction with specific molecular targets The bromine atom and tert-butyl groups contribute to its reactivity and binding affinity The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-di-tert-butylphenol: Shares the bromine and tert-butyl groups but lacks the phenylcarbamate moiety.
2,6-di-tert-butyl-4-methylphenol: Similar structure but with a methyl group instead of bromine.
2,4-di-tert-butylphenol: Lacks the bromine atom and phenylcarbamate moiety.
Uniqueness
2-bromo-4,6-di-tert-butylphenyl phenylcarbamate is unique due to the combination of its bromine atom, tert-butyl groups, and phenylcarbamate moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
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